molecular formula C9H5ClN2O2S2 B12479614 5-[(5-chlorothiophen-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-[(5-chlorothiophen-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B12479614
M. Wt: 272.7 g/mol
InChI Key: WNVDWJHWLPIPFN-UHFFFAOYSA-N
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Description

5-[(5-chlorothiophen-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that features a thiophene ring substituted with a chlorine atom and a pyrimidine ring with thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-chlorothiophen-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of 5-chlorothiophene-2-carbaldehyde with thiourea in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(5-chlorothiophen-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form corresponding alcohols.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(5-chlorothiophen-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(5-chlorothiophen-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-chlorothiophene-2-carbaldehyde: A precursor in the synthesis of the target compound.

    Thiourea: Another precursor used in the synthesis.

    5-chlorothiophene-2-yl)methanamine: A related compound with similar structural features.

Uniqueness

5-[(5-chlorothiophen-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its combination of a chlorinated thiophene ring and a thioxodihydropyrimidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C9H5ClN2O2S2

Molecular Weight

272.7 g/mol

IUPAC Name

5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C9H5ClN2O2S2/c10-6-2-1-4(16-6)3-5-7(13)11-9(15)12-8(5)14/h1-3H,(H2,11,12,13,14,15)

InChI Key

WNVDWJHWLPIPFN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C=C2C(=O)NC(=S)NC2=O

Origin of Product

United States

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